3-Acetyl-2-fluoro-5-methylbenzoic acid
Description
3-Acetyl-2-fluoro-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 2-position, an acetyl group at the 3-position, and a methyl group at the 5-position. This compound’s structure combines electron-withdrawing (acetyl and fluorine) and electron-donating (methyl) substituents, creating a unique electronic profile that influences its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-acetyl-2-fluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C10H9FO3/c1-5-3-7(6(2)12)9(11)8(4-5)10(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
CQKCPKMVZHVNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-fluoro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 3-acetyl-5-methylbenzoic acid, using a fluorinating agent like potassium fluoride in the presence of a phase-transfer catalyst . Another method involves the direct fluorination of 3-acetyl-5-methylbenzoic acid using elemental fluorine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the fluorination step. The use of environmentally benign fluorinating agents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzoic acids with different functional groups replacing the fluorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-acetyl-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets. The acetyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Key Observations:
- Acidity : The acetyl and fluorine groups in the target compound lower its pKa compared to unsubstituted benzoic acid, but it remains less acidic than hydroxy-substituted analogs (e.g., ’s compound with pKa ~2.8–3.2) .
- Solubility : The methyl group slightly enhances lipophilicity relative to polar substituents like -OH or -NH₂. However, the acetic acid moiety in –3 compounds increases solubility in aqueous buffers compared to pure benzoic acid derivatives .
- Bioactivity: Fluorine and acetyl groups improve metabolic stability and receptor-binding affinity, making the target compound a candidate for drug intermediates. In contrast, amino or hydroxy groups (e.g., ’s BA-3091) are more prone to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
